Methyl 1-(methylamino)cyclopentane-1-carboxylate
CAS No.: 1182827-13-9
Cat. No.: VC2944053
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182827-13-9 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | methyl 1-(methylamino)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3 |
| Standard InChI Key | CLLBVZMAXCBAFJ-UHFFFAOYSA-N |
| SMILES | CNC1(CCCC1)C(=O)OC |
| Canonical SMILES | CNC1(CCCC1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 1-(methylamino)cyclopentane-1-carboxylate belongs to the class of cyclopentane carboxylates, featuring a strained five-membered ring system. The compound’s IUPAC name, methyl 1-(methylamino)cyclopentane-1-carboxylate, reflects the simultaneous presence of a methyl ester () and a methylamino group () at the 1-position of the cyclopentane ring . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1182827-13-9 |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| SMILES | CN[C@@]1(CCCC1)C(=O)OC |
| InChI Key | CLLBVZMAXCBAFJ-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence :
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Amination: Cyclopentane-1-carbonitrile undergoes nucleophilic substitution with methylamine to form 1-(methylamino)cyclopentane-1-carbonitrile.
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Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions.
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Esterification: The carboxylic acid intermediate reacts with methanol in the presence of a catalyst (e.g., ) to yield the methyl ester.
Key Reaction Parameters:
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Temperature: 60–80°C for amination; 25°C for esterification.
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Catalysts: (esterification), (hydrolysis).
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Yield: 65–75% after purification by column chromatography.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance scalability and reproducibility. Automated systems control stoichiometry and reaction time, achieving >90% conversion rates . Post-synthesis purification involves crystallization from ethyl acetate/hexane mixtures, yielding >99% purity as confirmed by high-performance liquid chromatography (HPLC) .
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound participates in reactions typical of esters and secondary amines:
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Ester Hydrolysis: Under basic conditions (e.g., ), the methyl ester hydrolyzes to 1-(methylamino)cyclopentane-1-carboxylic acid .
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Amine Alkylation: The methylamino group reacts with alkyl halides (e.g., ) to form quaternary ammonium salts .
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Reduction: Catalytic hydrogenation () reduces the cyclopentane ring, though this is less common due to ring strain .
Stability and Degradation
Stability studies indicate decomposition above 200°C, with the ester group undergoing thermal cleavage. In aqueous solutions (pH 7.4, 37°C), the compound exhibits a half-life of 48 hours, degrading primarily via hydrolysis.
Biological Activities and Mechanisms
Anticancer Activity
While direct evidence is limited, derivatives such as Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate demonstrate antitumor effects against PC-3 prostate cancer cells (). The chloroacetamido group’s electrophilicity enables covalent binding to cellular thiols, inducing apoptosis. By analogy, Methyl 1-(methylamino)cyclopentane-1-carboxylate may exhibit similar mechanisms, warranting further investigation.
Applications in Medicinal Chemistry
Drug Precursor
The compound serves as a chiral building block for synthesizing β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors . Its rigid cyclopentane scaffold mimics peptide backbone conformations, enhancing target specificity .
Prodrug Development
Ester prodrugs derived from this compound show improved bioavailability in preclinical models. For example, hydrolysis in vivo releases 1-(methylamino)cyclopentane-1-carboxylic acid, a potential neurotransmitter analog .
Comparative Analysis with Structural Analogs
Cyclopropane vs. Cyclopentane Derivatives
| Parameter | Methyl 1-(Methylamino)cyclopentane-1-carboxylate | Methyl 1-(2-Chloroacetamido)cyclopropane-1-carboxylate |
|---|---|---|
| Ring Strain | Moderate | High |
| Reactivity | Nucleophilic substitutions | Electrophilic reactions (e.g., alkylation) |
| Biological | Not reported | 8.2 μM (PC-3 cells) |
The cyclopentane derivative’s lower ring strain enhances metabolic stability compared to cyclopropane analogs, making it preferable for prolonged biological activity .
Amino-Substituted Cycloalkanes
| Compound | Molecular Weight | Key Functional Groups |
|---|---|---|
| Methyl cis-2-Aminocyclopentanecarboxylate | 179.64 g/mol | Cis-amino, methyl ester |
| 1-(Methylamino)cyclopentane-1-carboxamide | 156.20 g/mol | Methylamino, carboxamide |
The carboxamide derivative exhibits greater water solubility due to hydrogen-bonding capacity, whereas the methyl ester in Methyl 1-(methylamino)cyclopentane-1-carboxylate enhances lipophilicity .
Future Research Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers could improve its pharmacokinetic profile. For instance, PEGylated liposomes may reduce renal clearance and extend half-life.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for neurodegenerative disease targets (e.g., NMDA receptors). Preliminary docking studies suggest favorable interactions with the glycine-binding site () .
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